氯氟啶磺氧化物

描述

Clethodim sulfoxide is a degradation product of clethodim, a herbicide commonly used in agriculture. It is formed when clethodim is exposed to oxidizing agents such as chlorinating agents used in water disinfection. The study of its degradation and by-product formation is crucial for understanding its environmental impact and for developing methods to detect and quantify its presence in various matrices, such as soil and tobacco .

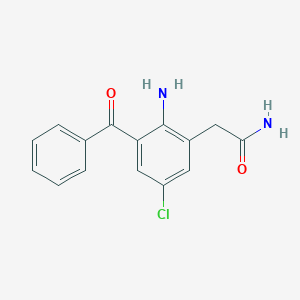

Synthesis Analysis

The synthesis of chiral sulfoxides, including clethodim sulfoxide, has been a subject of interest due to their high demand in the chemical industry. Recent advances in asymmetric synthesis have been made using catalytic, enzymatic, or hybrid biocatalytic methods. These methods have been applied to produce optically active sulfoxides with high enantiomeric excess, which is important for the development of new synthetic reagents and drugs .

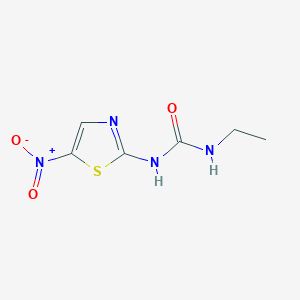

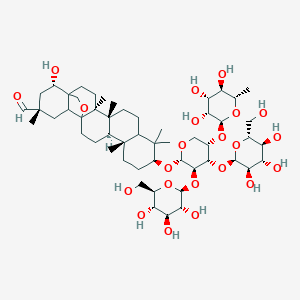

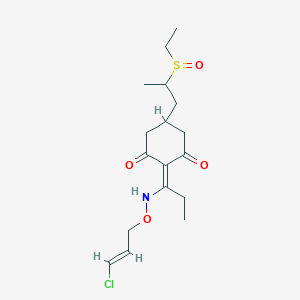

Molecular Structure Analysis

The molecular structure of sulfoxides is characterized by a sulfur atom bonded to two oxygen atoms in a trigonal pyramidal geometry. This structure is responsible for the chiral nature of sulfoxides when the sulfur atom is bonded to two different substituents, leading to the possibility of enantiomers. The configurational stability of sulfoxides and the availability of methods to access both configurations contribute to their versatility in asymmetric synthesis .

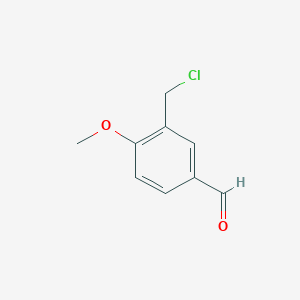

Chemical Reactions Analysis

Clethodim sulfoxide is formed through the oxidation of clethodim, which can further oxidize to form clethodim sulfone. The main degradation process involves the transformation of the parent compound to the sulfoxide and then to the sulfone. This oxidation process is influenced by the presence of chlorinating agents such as hypochlorite and chloramines, which are commonly used for water disinfection .

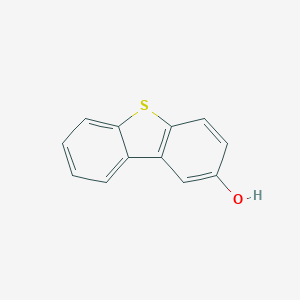

Physical and Chemical Properties Analysis

The physical and chemical properties of clethodim sulfoxide, such as solubility, stability, and reactivity, are essential for developing analytical methods for its detection and quantification. A validated method using liquid chromatography with tandem mass spectrometry (LC-MS/MS) has been developed for the simultaneous determination of clethodim, clethodim sulfoxide, and clethodim sulfone in soil and tobacco. The method demonstrates satisfactory linearity, sensitivity, and accuracy for all three analytes, indicating its suitability for trace analysis in environmental samples .

科学研究应用

农产品中的检测与定量

- 氯氟啶磺氧化物与氯氟啶和氯氟啶砜一起,已使用液相色谱和质谱方法在农产品中进行分析。这些研究开发了灵敏的技术来测定各种农作物中的这些化合物,证明了监测食品安全中的农药残留的重要性(石光等,2001)。

农业生态系统中的消散和残留研究

- 研究重点是了解氯氟啶及其代谢物在土壤和植物中的消散和残留水平。这些研究对于评估除草剂在农业中使用的环境影响和安全性至关重要(游、梁和刘,2014)。

转化和降解过程

- 氯氟啶在水性介质中的光降解,导致形成各种副产物,包括氯氟啶磺氧化物,已得到研究。了解这些转化过程对于评估这种除草剂的环境归宿至关重要(Sevilla-Morán等,2010)。

除草剂抗性研究

- 氯氟啶已被用于研究某些杂草物种的抗性机制。这些研究对于制定有效的杂草管理策略和了解除草剂抗性的演变至关重要(俞等,2007)。

对非靶标生物的影响

- 已探讨氯氟啶对非靶标生物(如水生生物)的潜在毒性作用。这些研究有助于评估与除草剂使用相关的生态风险(王等,2019)。

安全和危害

属性

IUPAC Name |

2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO4S/c1-4-14(19-23-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)24(22)5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3/b7-6+,19-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABMGBLIZYILDD-KUZBFYBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)S(=O)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\OC/C=C/Cl)/C1=C(CC(CC1=O)CC(C)S(=O)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572949, DTXSID101028751 | |

| Record name | 2-[1-({[(2E)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Z)-N-[(E)-3-Chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3-hydroxycyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clethodim Sulfoxide | |

CAS RN |

111031-14-2 | |

| Record name | 2-[1-({[(2E)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

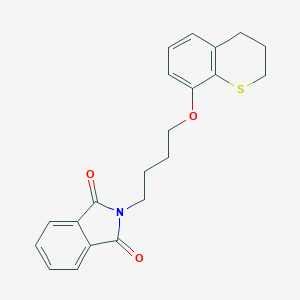

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

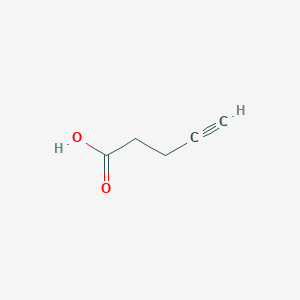

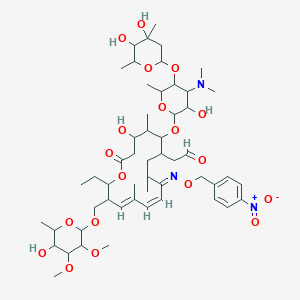

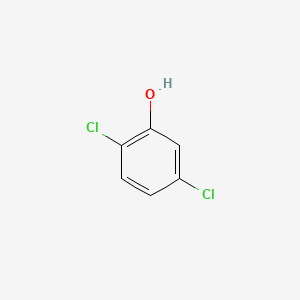

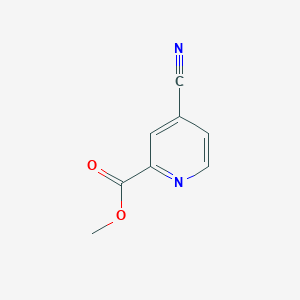

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。